3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21ClF3NOS and its molecular weight is 391.88. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
The compound has been involved in research focusing on crystal structure and synthesis. For instance, Wu et al. (2015) synthesized and characterized a structurally similar compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, providing insights into its molecular configuration and crystal structure through X-ray crystallography and spectroscopic methods (Wu, Guo, Zhang, & Xia, 2015).
Pharmacological Research
The compound's framework has been utilized in pharmacological research. For example, Takeda et al. (1977) investigated a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, a structurally related class, for their analgetic and narcotic antagonist activities. This research provides insight into the structure-activity relationships of these compounds (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Brain Imaging Agent Metabolites
Andersen et al. (1997) conducted research on the synthesis of potential metabolites of brain imaging agents with a similar molecular structure, offering valuable information on the synthesis process and potential applications in neuroimaging (Andersen, Wang, Thompson, & Neumeyer, 1997).
PI3 Kinase Inhibitor Metabolites
Chen et al. (2010) synthesized and determined the stereochemistry of an active metabolite of a potent PI3 kinase inhibitor, illustrating the compound's relevance in the development of kinase inhibitors (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).
Nematicidal Activity
Xu et al. (2021) synthesized novel derivatives from 5-HT3 receptor antagonists and evaluated their nematicidal activity, indicating the compound's potential in agricultural applications (Xu, Yang, Wang, & Song, 2021).
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3NOS/c1-25-14-9-12-4-5-13(10-14)23(12)17(24)7-3-11-2-6-16(19)15(8-11)18(20,21)22/h2,6,8,12-14H,3-5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYZFKJNUIEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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